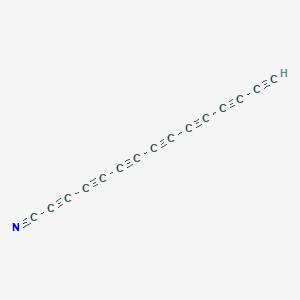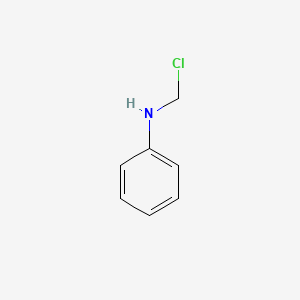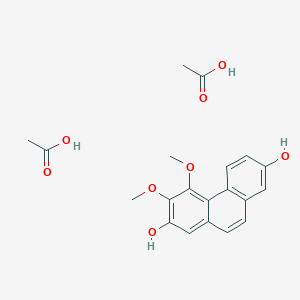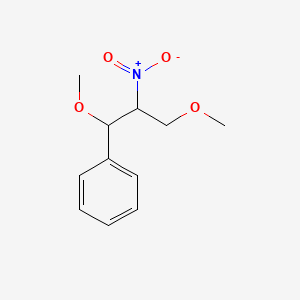![molecular formula C15H27N B14404125 16-Azabicyclo[10.3.1]hexadec-13-ene CAS No. 86531-61-5](/img/structure/B14404125.png)
16-Azabicyclo[10.3.1]hexadec-13-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Azabicyclo[1031]hexadec-13-ene is a macrocyclic compound with a unique bicyclic structure It is characterized by the presence of a nitrogen atom within its bicyclic framework, which imparts distinct chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-Azabicyclo[10.3.1]hexadec-13-ene typically involves the formation of the bicyclic structure through cyclization reactions. One common method includes the reaction of appropriate precursors under controlled conditions to form the desired bicyclic compound. For instance, the synthesis may involve the use of metal or metalloid alkoxides as catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize optimized reaction conditions and catalysts to achieve efficient production. The use of advanced techniques such as continuous flow reactors can enhance the scalability and reproducibility of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
16-Azabicyclo[10.3.1]hexadec-13-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of nitrogen-containing derivatives .
Aplicaciones Científicas De Investigación
16-Azabicyclo[10.3.1]hexadec-13-ene has several scientific research applications, including:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 16-Azabicyclo[10.3.1]hexadec-13-ene involves its interaction with specific molecular targets. For instance, it has been studied for its ability to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters. This inhibition can enhance neurotransmitter levels, potentially benefiting conditions like Alzheimer’s disease . The compound’s bicyclic structure allows it to bind effectively to the active sites of these enzymes, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
3,10-Dithia-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene: A closely related compound with sulfur atoms in the bicyclic structure.
3,8-Dithia-14-azabicyclo[8.3.1]tetradeca-1(14),10,12-triene: Another similar compound with a different bicyclic framework.
Uniqueness
16-Azabicyclo[10.3.1]hexadec-13-ene is unique due to its specific bicyclic structure and the presence of a nitrogen atom. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds. Its ability to form stable complexes with metals and its potential therapeutic applications further highlight its uniqueness .
Propiedades
Número CAS |
86531-61-5 |
|---|---|
Fórmula molecular |
C15H27N |
Peso molecular |
221.38 g/mol |
Nombre IUPAC |
16-azabicyclo[10.3.1]hexadec-13-ene |
InChI |
InChI=1S/C15H27N/c1-2-4-6-8-11-15-13-9-12-14(16-15)10-7-5-3-1/h9,12,14-16H,1-8,10-11,13H2 |
Clave InChI |
LEGNFYYEMCLJCL-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC2C=CCC(N2)CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


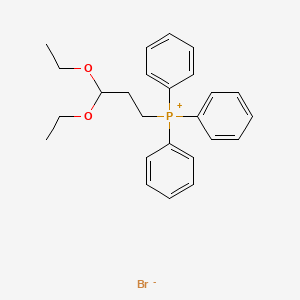

![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)
![1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid](/img/structure/B14404078.png)

